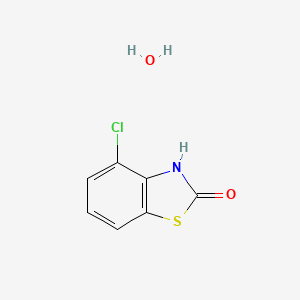![molecular formula C16H11BrCl3F3N2O B11988376 4-bromo-N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B11988376.png)
4-bromo-N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-{2,2,2-tricloro-1-[2-(trifluorometil)anilino]etil}benzamida es un complejo compuesto orgánico con la fórmula molecular C16H11BrCl3F3N2O. Es conocido por su estructura única, que incluye átomos de bromo, cloro y flúor, lo que lo convierte en un tema de interés en diversos campos de investigación científica .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Las condiciones de reacción a menudo requieren catalizadores y solventes específicos para garantizar que el producto deseado se obtenga con alta pureza .
Métodos de Producción Industrial
la síntesis en un entorno de laboratorio implica un control cuidadoso de la temperatura, la presión y el uso de equipos de protección para manipular los intermediarios reactivos .
Análisis De Reacciones Químicas
Tipos de Reacciones
4-bromo-N-{2,2,2-tricloro-1-[2-(trifluorometil)anilino]etil}benzamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios agentes halogenantes. Las condiciones a menudo requieren temperaturas y solventes específicos para facilitar las reacciones .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir productos diferentes en comparación con las reacciones de reducción o sustitución .
Aplicaciones Científicas De Investigación
4-bromo-N-{2,2,2-tricloro-1-[2-(trifluorometil)anilino]etil}benzamida tiene varias aplicaciones en investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica para estudiar mecanismos de reacción y desarrollar nuevas vías sintéticas.
Biología: El compuesto se utiliza en ensayos bioquímicos para investigar interacciones enzimáticas y unión de proteínas.
Medicina: La investigación sobre sus posibles efectos terapéuticos está en curso, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 4-bromo-N-{2,2,2-tricloro-1-[2-(trifluorometil)anilino]etil}benzamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Las vías involucradas pueden incluir la inhibición o activación de estos objetivos, lo que lleva a diversos efectos biológicos. Se requieren estudios detallados para dilucidar completamente estos mecanismos .
Comparación Con Compuestos Similares
Compuestos Similares
- 4-bromo-N-(2,2,2-tricloro-1-(2,3-dicloro-fenilamino)-etil)-benzamida
- 4-bromo-N-(1-(3-(2-bromo-fenil)-tioureido)-2,2,2-tricloro-etil)-benzamida
- 4-bromo-N-(2,2,2-tricloro-1-p-tolilamino-etil)-benzamida
Unicidad
Lo que diferencia a 4-bromo-N-{2,2,2-tricloro-1-[2-(trifluorometil)anilino]etil}benzamida de compuestos similares es su combinación específica de átomos de bromo, cloro y flúor, que confieren propiedades químicas y reactividad únicas. Esto lo hace particularmente valioso en entornos de investigación donde se requieren estas propiedades .
Propiedades
Fórmula molecular |
C16H11BrCl3F3N2O |
|---|---|
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
4-bromo-N-[2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl]benzamide |
InChI |
InChI=1S/C16H11BrCl3F3N2O/c17-10-7-5-9(6-8-10)13(26)25-14(15(18,19)20)24-12-4-2-1-3-11(12)16(21,22)23/h1-8,14,24H,(H,25,26) |
Clave InChI |
WCJAUSOWVTWDCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(F)(F)F)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-furan-2-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11988294.png)
![Benzoic acid, 2-[(2-furanylmethylene)amino]-](/img/structure/B11988299.png)

![3-bromo-N'-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide](/img/structure/B11988311.png)
![3-(4-chlorophenyl)-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11988318.png)
![Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11988326.png)
![2-{2-oxo-2-[(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]ethyl}icosanoic acid](/img/structure/B11988327.png)



![4-((E)-{[(4-benzyl-1-piperazinyl)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11988349.png)
![N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11988356.png)
![(5Z)-3-Butyl-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11988368.png)
![Methyl 4-{[7-({3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoyl}oxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-3-YL]oxy}benzoate](/img/structure/B11988380.png)
